Yadanzioside M
Overview
Description
Yadanzioside M is a natural compound with anti-cancer activity . It is a terpenoid triterpene, which is initially sourced from plants of the Simaroubaceae family, specifically Brucea javanica (L.) Merr .
Molecular Structure Analysis
The molecular formula of this compound is C34H40O16 and it has a molecular weight of 704.67 . The exact structure is complex and can be found in various scientific resources .Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C34H40O16 and a molecular weight of 704.67 . It’s recommended to be stored at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
Antitumor Properties
- Isolation and Structural Elucidation: Yadanzioside M was isolated from Brucea antidysenterica, and its structure was determined using spectral data. It was also found in Brucea javanica, contributing to the plant's antitumor properties (Okano, Fukamiya, Toyota, Tagahara, & Lee, 1989).
- Antileukemic Activity: this compound, along with other quassinoid glycosides like Yadanziosides A, B, C, D, E, G, and H, showed antileukemic activity. These glycosides were isolated from seeds of Brucea javanica (Sakaki, Yoshimura, Ishibashi, Tsuyuki, Takahashi, Honda, & Nakanishi, 1985).
Antiviral Activity
- Anti-Tobacco Mosaic Virus (TMV) Activity: Quassinoids isolated from Brucea javanica, including this compound, showed potent anti-TMV activity. This highlights its potential use in antiviral research (Yan, Chen, Di, Fang, Dong, Sang, Wang, He, Zhang, & Hao, 2010).
Pharmacological Research
- Cytotoxic Effects on Cancer Cell Lines: A study reported the isolation of various quassinoids, including this compound, from Brucea javanica. These compounds exhibited cytotoxic effects on pancreatic adenocarcinoma cell lines, suggesting their potential in cancer treatment (Zhao, Lau, Leung, Che, & Lin, 2011).
Safety and Hazards
properties
IUPAC Name |
methyl 3-benzoyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O16/c1-13-15-9-18-33-12-46-34(31(44)45-3,26(33)24(29(43)49-18)50-28(42)14-7-5-4-6-8-14)27(41)23(40)25(33)32(15,2)10-16(19(13)36)47-30-22(39)21(38)20(37)17(11-35)48-30/h4-8,10,13,15,17-18,20-27,30,35,37-41H,9,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFGKHHBXLUOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(C(C(C5C2(C=C(C1=O)OC7C(C(C(C(O7)CO)O)O)O)C)O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906314 | |
Record name | Methyl 15-(benzoyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101559-99-3 | |
Record name | Yadanzioside M | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101559993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 15-(benzoyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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